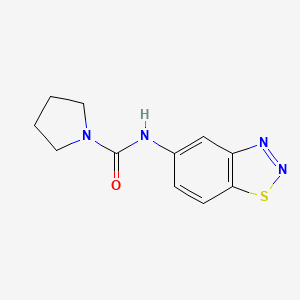![molecular formula C18H18N4OS B5517346 (1R,9S)-11-(2-methylthieno[3,2-d]pyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5517346.png)
(1R,9S)-11-(2-methylthieno[3,2-d]pyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a category of organic molecules that are characterized by their intricate structures and potential biological activity. Compounds with similar frameworks have been studied for various applications, including medicinal chemistry and material science, due to their unique structural and chemical properties.
Synthesis Analysis
The synthesis of closely related compounds often involves complex organic reactions, including asymmetric synthesis, employing organolithium reagents, magnesium, copper, and palladium catalysts (Dixon, McGrath, & O’Brien, 2006). One-pot synthesis methods have been developed for efficient and environmentally friendly procedures, utilizing catalysts such as magnesium bromide in solvent-free conditions for the construction of similar tricyclic structures (Salehi, Li, & Guo, 2006).
Molecular Structure Analysis
The molecular structure of compounds with related backbones has been elucidated using techniques like NMR spectroscopy and X-ray crystallography, revealing detailed insights into their three-dimensional configurations and electronic structures. These analyses are crucial for understanding the compound's reactivity and interactions with biological targets.
Chemical Reactions and Properties
Compounds within this family exhibit a range of chemical reactions, including cyclocondensation and intramolecular Michael addition, highlighting their synthetic versatility and potential for functionalization (Chen, Nie, & Ding, 2009). Their chemical properties are influenced by their specific structural motifs, such as the presence of thieno[3,2-d]pyrimidin rings, which can affect their electronic and steric characteristics.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Organic Compounds
One area of application involves the synthesis of novel organic compounds, such as the (+)-Sparteine surrogate, which is derived from a related structural framework. This compound demonstrates the potential of such structures in asymmetric synthesis and organic synthesis methodologies (Dixon et al., 2006).
Development of Supramolecular Assemblies
Research into pyrimidine derivatives has led to the development of novel crown-containing hydrogen-bonded supramolecular assemblies. These structures show promise in creating more complex chemical systems that could have applications in materials science and nanotechnology (Fonari et al., 2004).
Antimicrobial Activity
Pyridothienopyrimidines and pyridothienotriazines have been synthesized and shown to possess antimicrobial activities. This highlights the potential of these compounds in developing new antimicrobial agents (Abdel-rahman et al., 2002).
Heterocyclic Rearrangements
Studies on heterocyclic rearrangements of related compounds have contributed to a deeper understanding of chemical reactivity and provided new synthetic routes for heterocyclic compounds. This research is foundational for the development of new pharmaceuticals and materials (Bishop et al., 1993).
Antimicrobial Coatings
Research into pyrimidine derivatives has also explored their incorporation into materials such as polyurethane varnish for antimicrobial surface coatings. This application demonstrates the broader utility of these compounds beyond pharmaceuticals, extending into materials science and engineering (El‐Wahab et al., 2015).
Coordination Chemistry
The study of nickel (0) complexes with acyclic polyunsaturated aza ligands, including related structures, underscores the relevance of these compounds in coordination chemistry and the development of novel catalysts (Brun et al., 2013).
Eigenschaften
IUPAC Name |
(1R,9S)-11-(2-methylthieno[3,2-d]pyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-11-19-14-5-6-24-17(14)18(20-11)21-8-12-7-13(10-21)15-3-2-4-16(23)22(15)9-12/h2-6,12-13H,7-10H2,1H3/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBPYEYLSOGTIV-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CC4CC(C3)C5=CC=CC(=O)N5C4)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C(=N1)N3C[C@@H]4C[C@H](C3)C5=CC=CC(=O)N5C4)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517269.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}acetohydrazide](/img/structure/B5517276.png)
![methyl 5-[(3-hydroxy-3-piperidinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B5517279.png)
![2-(3-methoxyphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5517287.png)


![3-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5517307.png)
![1-(4-chlorophenyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5517309.png)
![1-{3-[(3-fluorobenzyl)oxy]benzoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5517316.png)
![3,5,7-trimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B5517322.png)

![3,6-dimethyl-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5517333.png)
![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5517344.png)
